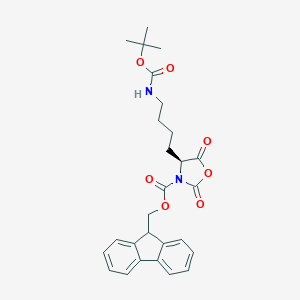

(S)-(9H-Fluoren-9-yl)methyl 4-(4-((tert-butoxycarbonyl)amino)butyl)-2,5-dioxooxazolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-(9H-Fluoren-9-yl)methyl 4-(4-((tert-butoxycarbonyl)amino)butyl)-2,5-dioxooxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C27H30N2O7 and its molecular weight is 494.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-(9H-Fluoren-9-yl)methyl 4-(4-((tert-butoxycarbonyl)amino)butyl)-2,5-dioxooxazolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorenyl moiety, an oxazolidine core, and a tert-butoxycarbonyl group. The structural formula can be represented as:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 425.47 g/mol |

| Purity | ≥ 98% |

| Melting Point | Not available |

| Boiling Point | 638.1 °C at 760 mmHg |

Anticoagulant Properties

Research indicates that compounds similar to this compound may act as selective inhibitors of Factor XIIa, which plays a critical role in the coagulation cascade. This inhibition can potentially lead to therapeutic applications in managing thrombotic disorders. The compound's ability to inhibit thrombus formation suggests its utility in preventing cardiovascular diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly as a potentiator for antibiotics. Studies have shown that derivatives of similar structures can enhance the efficacy of antibiotics like clarithromycin against resistant strains of bacteria such as E. coli. The mechanism involves membrane permeabilization and efflux pump inhibition, which are crucial for overcoming bacterial resistance .

Case Studies

-

Anticoagulant Efficacy :

- A study evaluated the anticoagulant effects of various oxazolidine derivatives, including this compound. Results indicated significant inhibition of thrombus formation in vitro, suggesting potential for clinical applications in thrombosis management.

- Antimicrobial Potentiation :

The biological activity of this compound can be attributed to several mechanisms:

- Factor XIIa Inhibition : The compound selectively inhibits Factor XIIa, disrupting the coagulation pathway and preventing thrombus formation.

- Membrane Permeabilization : It enhances the permeability of bacterial membranes, facilitating the entry of antibiotics into resistant strains.

Applications De Recherche Scientifique

Antibacterial Activity

Oxazolidinones, including the compound , have been extensively studied for their antibacterial properties. Recent research highlights the compound's potential against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

- Mechanism of Action : Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the translation process, effectively halting bacterial growth.

- Case Study : A study demonstrated that derivatives of oxazolidinones exhibited MIC values ranging from 0.125 to 2.0 µg/mL against resistant strains of bacteria, showcasing their efficacy compared to traditional antibiotics like linezolid .

Antitumor Properties

The compound has also shown promise in cancer research, particularly in targeting specific tumor types through its ability to modulate cellular pathways.

- Mechanism of Action : The oxazolidinone scaffold can interfere with tumor cell proliferation and induce apoptosis through various mechanisms, including the inhibition of angiogenesis and modulation of immune responses.

- Case Study : Research indicated that certain oxazolidinone derivatives significantly reduced tumor growth in murine models by enhancing the immune response against tumor cells .

Drug Development and Synthesis

The synthesis of (S)-(9H-Fluoren-9-yl)methyl 4-(4-((tert-butoxycarbonyl)amino)butyl)-2,5-dioxooxazolidine-3-carboxylate is vital for developing new therapeutic agents.

- Synthetic Pathways : Various synthetic routes have been explored for producing this compound efficiently. The introduction of protective groups like tert-butoxycarbonyl (Boc) enhances the stability and solubility of intermediates during synthesis.

Therapeutic Combinations

The compound can be utilized in combination therapies to enhance therapeutic efficacy against resistant pathogens or tumors.

- Example : Combining this oxazolidinone derivative with other antibiotics or chemotherapeutics may provide synergistic effects, improving overall treatment outcomes .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl (4S)-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O7/c1-27(2,3)36-24(31)28-15-9-8-14-22-23(30)35-26(33)29(22)25(32)34-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,28,31)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNMPFJSCQTRTD-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.